molecular formula C16H21NO4S B163767 MS-Ppoh CAS No. 206052-02-0

MS-Ppoh

カタログ番号: B163767
CAS番号: 206052-02-0
分子量: 323.4 g/mol
InChIキー: REUHFEYPDFRRGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is a synthetic fatty acid derivative designed as a mechanism-based inactivator of cytochrome P450 (P450) epoxygenases, which catalyze the metabolism of arachidonic acid to epoxyeicosatrienoic acids (EETs) . Structurally, this compound features a methylsulfonyl amide group replacing the carboxylic acid moiety of its parent compound, PPOH (2-(2-propynyloxy)-benzenehexanoic acid) . This modification confers metabolic stability by resisting β-oxidation, making this compound suitable for systemic applications in vivo .

This compound primarily targets CYP2C9 and CYP2C11 isoforms, with IC50 values of 11–16 μM, and modulates EET levels by inhibiting both P450 epoxygenases and soluble epoxide hydrolase (sEH) . Its hydrophobic nature, however, necessitates higher concentrations in cellular assays (e.g., liver S9 fractions) due to nonspecific protein binding or instability . Despite its utility in studying vascular and metabolic pathways, recent findings caution that this compound may unexpectedly increase tissue EET levels in vivo, complicating interpretations of its inhibitory effects .

準備方法

合成経路と反応条件

MS-PPOHの合成は、一般的に以下の手順を含みます。

工業的生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われ、反応効率と収率を高めるために、しばしば連続フローリアクターが用いられます。自動化システムを使用することにより、反応条件を正確に制御でき、最終生成物の純度と一貫性を高めることができます。

化学反応の分析

反応の種類

MS-PPOHは、いくつかのタイプの化学反応を起こします。これには以下が含まれます。

    酸化: this compoundは、特定の条件下で酸化され得ますが、これはこの化合物では一般的な反応ではありません。

    還元: 還元反応も可能ですが、あまり一般的ではありません。

    置換: この化合物は、特にスルホニル基で、求核置換反応を受けることができます。

一般的な試薬と条件

    酸化: 過マンガン酸カリウムなどの強い酸化剤を使用できます。

    還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

    置換: アミンやチオールなどの求核剤は、穏やかな条件下でスルホニル基と反応できます。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、アミンとの求核置換反応では、スルホンアミド誘導体が得られます。

科学的研究の応用

Pharmacological Applications

1. Inhibition of Epoxygenases
MS-PPOH has been extensively studied for its ability to inhibit CYP epoxygenases, which play a critical role in the metabolism of arachidonic acid into epoxyeicosatrienoic acids (EETs). These metabolites are involved in various physiological processes, including vasodilation and inflammation.

  • Mechanism of Action : this compound demonstrates potent inhibition of specific CYP isoforms such as CYP2C9 and CYP2C11, with IC50 values ranging from 11 to 16 μM . This selectivity allows researchers to investigate the role of EETs in different biological contexts without interference from other metabolic pathways.

2. Cardiovascular Research
In vivo studies have shown that this compound treatment can significantly affect blood pressure regulation and renal function. For instance, it has been reported that administration of this compound leads to increased blood pressure in Dahl salt-resistant rats by reducing renal levels of EETs .

  • Case Study : A study involving spontaneously hypertensive stroke-prone rats demonstrated that this compound exacerbated renal damage when epoxygenase activity was inhibited, suggesting its potential as a tool for studying hypertension-related renal pathologies .

Toxicological Applications

1. Assessment of Cytotoxicity
this compound has been utilized in toxicological studies to evaluate the effects of CYP inhibition on cell viability and apoptosis. For example, its application in endothelial cell lines has revealed insights into oxidative stress responses.

  • Findings : Inhibition of epoxygenases using this compound led to increased release of tumor necrosis factor-alpha (TNFα), indicating a pro-inflammatory response in human endothelial cells . This highlights its utility in assessing the cytotoxic effects associated with altered eicosanoid metabolism.

Research Findings and Data Tables

Study Application Key Findings Reference
Brand-Schieber et al. (2000)Inhibition of CYP epoxygenasesPotent inhibition of CYP2C9 and CYP2C11; minimal effect on other isoforms
Liclican et al. (2009)Cardiovascular effectsIncreased blood pressure in Dahl salt-resistant rats; reduced EET levels
Rzigalinski et al. (1999)NeuropharmacologyInhibition of epoxygenases affects astrocyte function
Zhu et al. (2000)Pulmonary researchThis compound impacts pulmonary artery responses via EET modulation

作用機序

MS-PPOHは、特にCYP2C8とCYP2C9のアイソフォームであるシトクロムP450エポキシゲナーゼを選択的に阻害することにより、その効果を発揮します。この阻害は、アラキドン酸からEETへの変換を阻止し、それによりさまざまな生理学的プロセスを調節します。 分子標的は、これらの酵素の活性部位であり、そこにthis compoundが結合してその触媒活性を阻害します .

類似化合物との比較

Structural and Functional Comparison with PPOH

Structural Differences

  • PPOH : Contains a carboxylic acid group (Fig. 1A).
  • MS-PPOH : Replaces the carboxylic acid with a methylsulfonyl amide group (Fig. 1B) .

Table 1. Structural and Pharmacokinetic Properties

Property PPOH This compound
Functional Group Carboxylic acid Methylsulfonyl amide
Metabolic Stability Low (prone to β-oxidation) High (resistant to β-oxidation)
Protein Binding Moderate High (hydrophobic interactions)

Inhibitory Potency and Selectivity

Table 2. IC50 Values for Recombinant P450 Isoforms

P450 Isoform PPOH IC50 (μM) This compound IC50 (μM)
CYP2B1 (Rat) 23 >90
CYP2B6 (Human) 161 >90
CYP2C9 (Human) 27 11
CYP2C11 (Rat) 33 16
CYP2C19 (Human) >300 >90

Key findings:

  • PPOH broadly inhibits epoxygenases (CYP2B1, 2B6, 2C6, 2C9, 2C11) but shows weak activity on CYP2C19 and non-epoxygenases (e.g., CYP1A1, 2D6) .
  • This compound exhibits higher potency on CYP2C9/2C11 but negligible activity on CYP2B isoforms and CYP2C19, indicating isoform-specific selectivity .

Mechanism of Action

Both compounds act as mechanism-based inactivators, requiring NADPH-dependent metabolic activation to form reactive intermediates that covalently bind P450 heme or apoprotein . However, this compound’s altered pharmacodynamics reduce its efficacy against CYP2B enzymes, likely due to steric hindrance from the methylsulfonyl group .

Vascular Effects

  • This compound : Inhibits endothelium-derived hyperpolarizing factor (EDHF)-mediated vasodilation by targeting CYP2C9, as shown in mouse carotid arteries . However, its inhibition of sEH paradoxically elevates EET levels in tissues, confounding its role as a pure epoxygenase inhibitor .

Metabolic and Pharmacokinetic Behavior

  • PPOH : Short half-life in vivo restricts its use to acute studies .
  • This compound: Enhanced stability enables prolonged systemic effects but requires higher concentrations in cellular assays (e.g., 2× IC50 in S9 fractions) due to nonspecific binding .

Key Research Findings and Implications

Selectivity vs. Breadth : this compound’s narrow inhibition profile (CYP2C9/2C11) makes it ideal for studying specific pathways, while PPOH is better for broad epoxygenase suppression .

Paradoxical EET Elevation : this compound’s dual inhibition of P450s and sEH complicates in vivo interpretations, necessitating careful validation of EET levels in experimental models .

Clinical Relevance : In CYP2J2-overexpressing mice, this compound attenuates coronary reactive hyperemia, highlighting its role in cardiovascular research .

生物活性

MS-PPOH (N-(methylsulfonyl)-2-(2-propynyloxy)-benzenehexanamide) is a selective inhibitor of cytochrome P450 (CYP) epoxygenases, particularly those involved in the metabolism of arachidonic acid. This compound has garnered attention for its biological activity across various systems, including its effects on renal function and potential therapeutic applications.

This compound acts primarily by inhibiting specific CYP450 isoforms that catalyze the epoxidation of arachidonic acid. This inhibition can significantly influence the production of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in numerous physiological processes, including vascular tone regulation and inflammation.

Inhibition Profile

The inhibitory potency of this compound has been characterized against several CYP450 isoforms:

CYP Isoform IC50 (μM) Activity
CYP2C911-16Potent
CYP2C1111-16Potent
CYP2B1>90Weak
CYP2B6>90Weak
CYP2C19>90Weak
CYP1A1, 1A2, 1B1, 2A6, 2D6, 2E1>90No activity

These results indicate that this compound selectively inhibits only a few epoxygenases while showing minimal activity against others typically involved in drug metabolism .

Renal Function Studies

In studies examining the role of this compound in renal function, it was found to effectively inhibit EET production in renal tissues. This inhibition was associated with altered renal hemodynamics and could have implications for conditions such as hypertension and kidney disease. For instance, when this compound was administered in vivo, it resulted in decreased EET levels and affected various renal functions .

Interaction with Other Drugs

Research has also indicated that when combined with other pharmacological agents, such as doxorubicin, the protective effects mediated by human CYP2J2 expression were compromised. This suggests that this compound may influence the pharmacodynamics of other drugs by modulating the activity of epoxygenases .

Potential Applications

Given its selective inhibition profile, this compound is being explored for its therapeutic potential in various conditions where dysregulation of EETs is implicated:

  • Cardiovascular Diseases : By modulating EET levels, this compound may help manage conditions like hypertension and heart failure.
  • Renal Pathologies : Its effects on renal function suggest potential applications in treating chronic kidney diseases.
  • Cancer Therapy : The interaction with drugs like doxorubicin highlights its potential role in enhancing the efficacy of cancer treatments while mitigating side effects .

Q & A

Basic Research Questions

Q. How do I formulate a research question for studying MS-Ppoh in experimental settings?

Methodological Answer: Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or P-E/I-C-O (Population, Exposure/Intervention, Control, Outcome) to structure your question. For example:

  • P: Cell lines treated with this compound
  • I: Dose-dependent exposure to this compound
  • C: Untreated control group
  • O: Changes in protein expression levels
  • T: 24-hour incubation period
    Create "shell tables" to map variables and ensure alignment with public health significance or feasibility .

Q. What experimental design considerations are critical for this compound studies?

Methodological Answer:

  • Reproducibility : Document protocols for this compound synthesis, purity validation (e.g., NMR, HPLC), and storage conditions in detail .
  • Controls : Include positive/negative controls and blinding to reduce bias.
  • Sample Size : Use power analysis to determine adequate biological replicates, addressing variability in response .

Q. How do I conduct a literature review specific to this compound’s biochemical mechanisms?

Methodological Answer:

  • Systematic Search : Use databases like PubMed/Scopus with keywords: "this compound AND (kinase inhibition OR metabolic pathways)".
  • Screening : Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources.
  • Data Extraction : Tabulate findings (e.g., IC50 values, assay types) and note contradictions (e.g., conflicting efficacy reports) .

Advanced Research Questions

Q. How can I resolve contradictions in this compound’s reported efficacy across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from studies using fixed/random-effects models, adjusting for covariates (e.g., dosage, cell type).
  • Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., lacking purity data for this compound) .
  • Experimental Validation : Replicate disputed assays under standardized conditions (e.g., pH, temperature) .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response data?

Methodological Answer:

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50/IC50.
  • Machine Learning : Use random forests to identify covariates (e.g., cell cycle stage) influencing this compound’s efficacy .
  • Bayesian Hierarchical Models : Account for nested data structures (e.g., multiple assays per study) .

Q. How do I integrate omics data (e.g., proteomics, transcriptomics) with this compound’s mechanistic studies?

Methodological Answer:

  • Pathway Enrichment Analysis : Tools like DAVID or GSEA to identify overrepresented pathways in this compound-treated samples.
  • Network Pharmacology : Construct protein-protein interaction networks to pinpoint this compound’s primary targets .
  • Multi-Omics Integration : Apply MOFA+ to harmonize proteomic and metabolomic datasets .

Q. What strategies mitigate bias in this compound’s in vivo toxicity studies?

Methodological Answer:

  • Blinding : Ensure technicians are unaware of treatment groups during data collection.
  • Randomization : Use stratified randomization by weight/age in animal models.
  • Confounder Adjustment : Include covariates like baseline enzyme activity in regression models .

Q. Data Management & Reporting

Q. How should I structure supplementary materials for this compound research to ensure reproducibility?

Methodological Answer:

  • Raw Data : Provide NMR spectra, HPLC chromatograms, and raw microscopy images in FAIR-compliant repositories (e.g., Zenodo).
  • Code : Share scripts for data analysis (e.g., R/Python) with version control (GitHub) .
  • Metadata : Detail this compound’s batch number, solvent used, and instrument calibration dates .

Q. What ethical considerations apply when publishing negative or contradictory results for this compound?

Methodological Answer:

  • Transparency : Disclose all experiments, including failed replications, in supplementary files.
  • Conflict of Interest : Declare funding sources or collaborations that might influence interpretation .

Q. Tables for Methodological Reference

Framework Application to this compound Evidence ID
PICOTDefining dose-response study parameters
P-E/I-C-OStructuring mechanistic hypotheses
PRISMAConducting systematic reviews
MOFA+Integrating multi-omics datasets

特性

IUPAC Name

N-methylsulfonyl-6-(2-prop-2-ynoxyphenyl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-13-21-15-11-8-7-10-14(15)9-5-4-6-12-16(18)17-22(2,19)20/h1,7-8,10-11H,4-6,9,12-13H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUHFEYPDFRRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CCCCCC1=CC=CC=C1OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206052-02-0
Record name N-(Methylsulfonyl)-2-(2-propyn-1-yloxy)benzenehexanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206052-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。